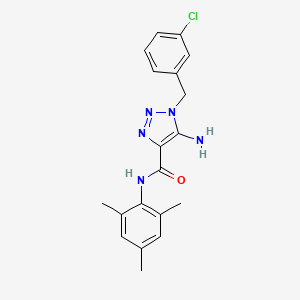

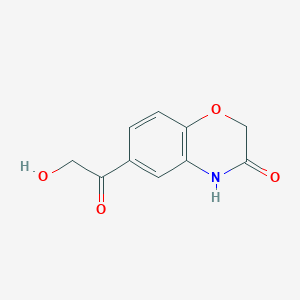

5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds were synthesized under green chemistry conditions via a multicomponent reaction . They showed promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .

Synthesis Analysis

The synthesis of these compounds involved a multicomponent reaction using lemon juice as an acidic catalyst . The compounds were then characterized by different spectral and elemental analyses .Molecular Structure Analysis

The molecular structure of these compounds was determined through different spectral and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were facilitated by the use of lemon juice as an acidic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by different spectral and elemental analyses .Scientific Research Applications

Synthesis Techniques and Potential Applications

The compound 5-amino-1,2,3-triazole-4-carboxylates, including derivatives like 5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, serves as a cornerstone for generating biologically active compounds and peptidomimetics based on the triazole scaffold. A notable approach involves ruthenium-catalyzed cycloaddition, enabling the synthesis of protected versions of this triazole amino acid, demonstrating complete regiocontrol. This methodology is instrumental in generating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's versatility in creating therapeutically relevant molecules (Ferrini et al., 2015).

Antimicrobial Activity

Derivatives of 1,2,4-triazole, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis and Structural Analysis

The chemistry of 5-amino-1,2,3-triazole derivatives encompasses various synthetic routes and structural modifications to explore their chemical and biological applications. For example, the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles and their subsequent hydrogenation or esterification has led to compounds with potential as intermediates in pharmaceutical synthesis. These methodologies underscore the adaptability and utility of the triazole core in synthesizing diverse and structurally complex molecules (Albert & Taguchi, 1973).

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Other triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It’s possible that this compound may also affect similar pathways.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

properties

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-11-7-12(2)16(13(3)8-11)22-19(26)17-18(21)25(24-23-17)10-14-5-4-6-15(20)9-14/h4-9H,10,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWYEYVFTXJNSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2846202.png)

![1-(3,4-dimethylphenyl)-7-(ethylthio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2846209.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)

![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide](/img/structure/B2846224.png)